2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Cbz-amino)phenyl]-1,3-dioxolane is a chemical compound with the molecular formula C17H17NO4This compound is notable for its use in organic synthesis, particularly in the protection of amino groups during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group. The process begins with the reaction of an amine with benzyl chloroformate under basic conditions, such as using sodium carbonate or triethylamine. The resulting Cbz-protected amine is then reacted with a dioxolane derivative to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cbz-amino)phenyl]-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenolysis is commonly used to remove the Cbz protecting group, typically using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using strong nucleophiles like lithium aluminum hydride
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring
Reduction: Deprotected amine
Substitution: Substituted carbamate derivatives
Scientific Research Applications
2-[2-(Cbz-amino)phenyl]-1,3-dioxolane is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The primary mechanism of action for 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane involves the protection of amino groups. The Cbz group forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected through hydrogenolysis, releasing the free amine and benzyl alcohol .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amines: Use tert-butoxycarbonyl (Boc) group for protection.
N-Fmoc-protected amines: Use fluorenylmethyloxycarbonyl (Fmoc) group for protection.
N-Alloc-protected amines: Use allyloxycarbonyl (Alloc) group for protection
Uniqueness
2-[2-(Cbz-amino)phenyl]-1,3-dioxolane is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. Unlike Boc and Fmoc groups, the Cbz group is removed through hydrogenolysis, which is mild and selective .
Properties
IUPAC Name |
benzyl N-[2-(1,3-dioxolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-17(22-12-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)16-20-10-11-21-16/h1-9,16H,10-12H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCAMLNDOLSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161459 |
Source
|
Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-58-7 |
Source
|
Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801161459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.